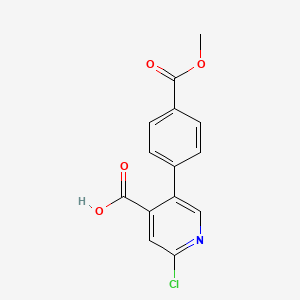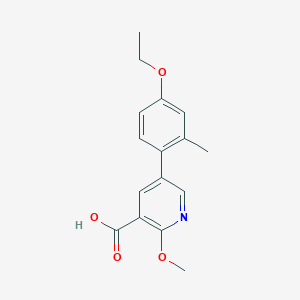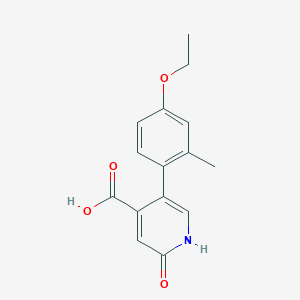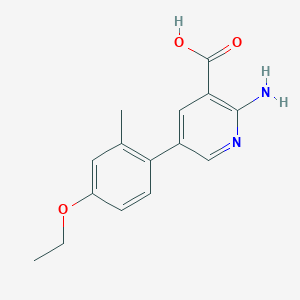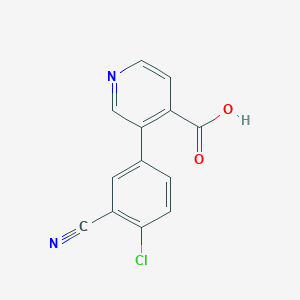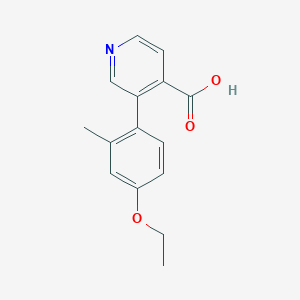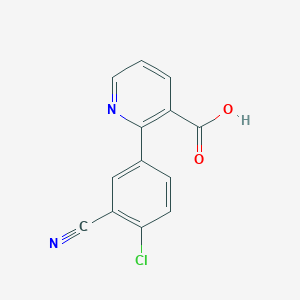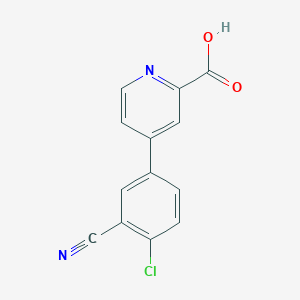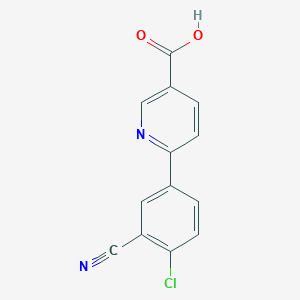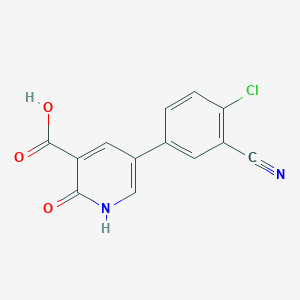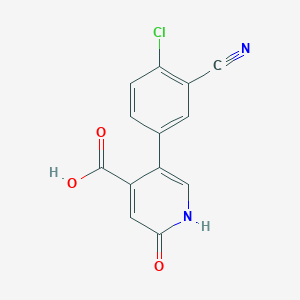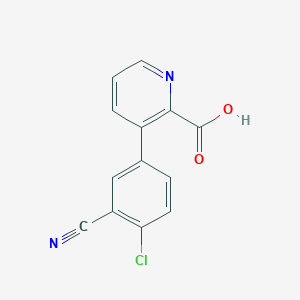
3-(4-Chloro-3-cyanophenyl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-3-cyanophenyl)picolinic acid is a chemical compound with the molecular formula C₁₃H₇ClN₂O₂ and a molecular weight of 258.66 g/mol . It is a derivative of picolinic acid, which is a pyridine carboxylate metabolite of tryptophan. This compound is characterized by the presence of a chloro and a cyano group on the phenyl ring, which is attached to the picolinic acid moiety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-cyanophenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that uses organoboron reagents . The general steps include:
Preparation of the Boronic Acid Intermediate: The boronic acid intermediate is prepared by reacting 4-chloro-3-cyanophenylboronic acid with a suitable base.
Coupling Reaction: The boronic acid intermediate is then coupled with picolinic acid under the influence of a palladium catalyst and a base in an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
3-(4-Chloro-3-cyanophenyl)picolinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: The major product is 3-(4-Chloro-3-carboxyphenyl)picolinic acid.
Reduction Products: The major product is 3-(4-Chloro-3-aminophenyl)picolinic acid.
科学的研究の応用
3-(4-Chloro-3-cyanophenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its role as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 3-(4-Chloro-3-cyanophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, as a derivative of picolinic acid, it may bind to zinc finger proteins, altering their structure and function . This interaction can disrupt various biological processes, including viral replication and cell homeostasis .
類似化合物との比較
Similar Compounds
Picolinic Acid: The parent compound, which lacks the chloro and cyano groups.
3-(4-Chloro-3-carboxyphenyl)picolinic acid: An oxidation product of the compound.
3-(4-Chloro-3-aminophenyl)picolinic acid: A reduction product of the compound.
Uniqueness
3-(4-Chloro-3-cyanophenyl)picolinic acid is unique due to the presence of both chloro and cyano groups on the phenyl ring. These functional groups confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
3-(4-chloro-3-cyanophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O2/c14-11-4-3-8(6-9(11)7-15)10-2-1-5-16-12(10)13(17)18/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODCYKBRXTYZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
